3-Benzyloxy-2-methoxyphenylboronic acid
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Overview
Description
“3-Benzyloxy-2-methoxyphenylboronic acid” is an organic compound with the molecular weight of 258.08 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (3-(benzyloxy)-2-methoxyphenyl)boronic acid . Its InChI code is 1S/C14H15BO4/c1-18-14-12(15(16)17)8-5-9-13(14)19-10-11-6-3-2-4-7-11/h2-9,16-17H,10H2,1H3 .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .
Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . The compound should be stored at a temperature between 2-8°C .
Mechanism of Action
Target of Action
The primary target of 3-Benzyloxy-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
For instance, phenylboronic pinacol esters, a class of compounds to which this compound belongs, are known to undergo hydrolysis .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of phenylboronic pinacol esters, which includes this compound, is considerably accelerated at physiological pH .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Future Directions
The use of boronic acids, including “3-Benzyloxy-2-methoxyphenylboronic acid”, in Suzuki-Miyaura coupling reactions continues to be a significant area of research . These reactions are widely applied in the synthesis of various organic compounds, and ongoing research aims to further optimize these reactions and expand their applicability .
Biochemical Analysis
Biochemical Properties
They are often used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 3-Benzyloxy-2-methoxyphenylboronic acid could potentially interact with various enzymes and proteins in biochemical reactions, although specific interactions have not been reported .
Cellular Effects
Boronic acids are generally known to influence cell function through their interactions with various biomolecules .
Molecular Mechanism
In the context of Suzuki–Miyaura cross-coupling reactions, boronic acids are known to undergo a transmetalation process, where they are transferred from boron to palladium . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that boronic esters, such as pinacol boronic esters, are usually bench stable , suggesting that this compound could also exhibit stability over time.
Metabolic Pathways
Boronic acids are known to be involved in a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Properties
IUPAC Name |
(2-methoxy-3-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-14-12(15(16)17)8-5-9-13(14)19-10-11-6-3-2-4-7-11/h2-9,16-17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGJCYZIQBZISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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